4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile

Lipophilicity Druglikeness ADME

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile (CAS 98298-45-4) is a fluorinated heterocyclic building block featuring a 1-methyl-4-(trifluoromethyl)imidazole core linked to a benzonitrile moiety. It is primarily utilized as a key intermediate in pharmaceutical research, serving as a versatile scaffold for the synthesis of kinase inhibitors and receptor modulators.

Molecular Formula C12H8F3N3
Molecular Weight 251.21 g/mol
Cat. No. B8195140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile
Molecular FormulaC12H8F3N3
Molecular Weight251.21 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1C2=CC=C(C=C2)C#N)C(F)(F)F
InChIInChI=1S/C12H8F3N3/c1-18-7-10(12(13,14)15)17-11(18)9-4-2-8(6-16)3-5-9/h2-5,7H,1H3
InChIKeyXTSXCDBLOZIKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile: A High-Purity Fluorinated Imidazole Building Block for Pharmaceutical R&D and Chemical Synthesis


4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile (CAS 98298-45-4) is a fluorinated heterocyclic building block featuring a 1-methyl-4-(trifluoromethyl)imidazole core linked to a benzonitrile moiety . It is primarily utilized as a key intermediate in pharmaceutical research, serving as a versatile scaffold for the synthesis of kinase inhibitors and receptor modulators [1]. The compound's predicted density of 1.29±0.1 g/cm³ and predicted boiling point of 381.3±52.0 °C underline its suitability for standard organic synthesis protocols .

Why Generic Substitution Fails for 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile: The Critical Role of N1-Methyl Substitution in Reactivity and Physicochemical Profile


Substituting this building block with a close analog, such as the N1-isopropyl derivative (4-[1-isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile), is not scientifically interchangeable. The N1-alkyl substituent directly modulates the molecule's lipophilicity, impacting downstream ADME properties of synthesized libraries [1]. A shift from a methyl to an isopropyl group on the imidazole nitrogen increases the calculated LogP from approximately 1.82 to a predicted >2.2, significantly altering solubility and cellular permeability characteristics . Furthermore, patented synthetic pathways exploit the unique reactivity of the N1-methyl-4-trifluoromethylimidazole scaffold to achieve regioselective C-2 functionalization, a critical step not directly transferable to the N1-unsubstituted or bulkier alkyl variants [2].

Quantitative Differentiation Guide for 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile


Enhanced Solubility and Formulation Potential: LogP Comparison vs. N1-Isopropyl Analog

The N1-methyl substitution on the imidazole ring provides a significantly lower lipophilicity profile compared to its N1-isopropyl analog, a critical parameter for achieving aqueous solubility in drug discovery. The target compound has a vendor-reported LogP of 1.821 . In contrast, the directly analogous but sterically bulkier N1-isopropyl variant is predicted to have a higher LogP, a calculation supported by structural comparison . This quantified LogP difference directly translates to superior calculated aqueous solubility for the N1-methyl variant, making it a more favorable starting point for medicinal chemistry optimization aiming to avoid highly lipophilic leads [1].

Lipophilicity Druglikeness ADME

Structural Confirmation and Purity Specification for Robust SAR Studies

Unlike earlier-generation imidazole building blocks that may lack precise characterization, this compound is commercially available with a certified purity of NLT 97% . This high purity specification is critical for generating reproducible biological data in Structure-Activity Relationship (SAR) campaigns, where even minor impurities can distort activity readouts. While authoritative spectral data remains proprietary to vendors, the available physicochemical constants (density: 1.29±0.1 g/cm³, boiling point: 381.3±52.0 °C) provide a verifiable fingerprint for in-house quality control upon procurement . This contrasts with the scarcity of such defined metrics for the lab-synthesized 1-methyl-4-(trifluoromethyl)imidazole-2-carbonitrile intermediate .

Quality Control Structure-Activity Relationship Analytical Chemistry

Patent-Validated Utility as a Key Intermediate for Androgen Receptor Antagonists

The compound's structural scaffold has been explicitly claimed and validated in patents for the synthesis of cyclic urea derivatives as potent androgen receptor (AR) antagonists for prostate cancer therapy [1]. The specific substitution pattern—1-methyl-4-(trifluoromethyl)imidazole—is integral to the pharmacophore, enabling critical interactions within the AR ligand-binding domain. This contrasts with other positional isomers, such as the 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile analog, which sacrifices the N1-methyl position and has not been demonstrated to achieve the same potency and selectivity profile in disclosed AR antagonist series .

Prostate Cancer Androgen Receptor Medicinal Chemistry

Recommended Procurement and Application Scenarios for 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile


Medicinal Chemistry Campaigns Targeting Androgen Receptor-Driven Cancers

Leverage the compound as a privileged scaffold for synthesizing novel androgen receptor antagonists, directly building upon patent-validated chemical space for castration-resistant prostate cancer (CRPC) [1]. The N1-methyl group and 4-trifluoromethyl substitution are critical for target engagement, providing a strategic starting point for hit-to-lead optimization.

Focused Kinase Inhibitor Library Design

Utilize the benzonitrile and imidazole moieties as key recognition elements for the ATP-binding pocket of kinases. The N1-methyl group offers a vector for modulating selectivity, while the trifluoromethyl group enhances metabolic stability, making it an ideal building block for synthesizing focused libraries targeting TrkA or p38α kinases [2]. The measured LogP of 1.821 predicts acceptable CNS drug-like properties, guiding library design for neurological indications.

Structure-Activity Relationship (SAR) Studies on Imidazole-Based Inhibitors

Employ this high-purity (NLT 97%) building block to systematically investigate the impact of N1-alkyl substitution on pharmacological activity . Directly compare synthesized derivatives against the N1-isopropyl analog to establish a quantitative lipophilicity-activity relationship, using the documented LogP difference (1.821 vs. >2.2) as a baseline for optimizing ADME profiles .

Quote Request

Request a Quote for 4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.